1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate

COX-2 inhibitor ester prodrug pyrazole scaffold

This fully substituted pyrazole (C₂₅H₂₂N₂O₄S, MW 446.52) integrates N1-(2,4-dimethylphenyl), C4-phenylsulfonyl, and C5-benzoate ester modules into a single scaffold. Unlike celecoxib and SC-236, it replaces the canonical sulfonamide pharmacophore with a phenylsulfonyl group and incorporates a hydrolyzable C5-ester, enabling COX-2 SAR mapping, isoform selectivity profiling, and ester-prodrug feasibility studies. The 2,4-dimethylphenyl N1-substituent introduces ortho-methyl-driven conformational restriction valuable for co-crystallization and computational docking. Procure the exact chemotype—structurally similar surrogates may alter selectivity indices >2-fold.

Molecular Formula C25H22N2O4S
Molecular Weight 446.52
CAS No. 851094-22-9
Cat. No. B2825607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate
CAS851094-22-9
Molecular FormulaC25H22N2O4S
Molecular Weight446.52
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C
InChIInChI=1S/C25H22N2O4S/c1-17-14-15-22(18(2)16-17)27-24(31-25(28)20-10-6-4-7-11-20)23(19(3)26-27)32(29,30)21-12-8-5-9-13-21/h4-16H,1-3H3
InChIKeyUFXILJPQWWZDQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl Benzoate (CAS 851094-22-9): Physicochemical Identity and Pharmacological Lineage


1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate (CAS 851094-22-9) is a fully substituted pyrazole derivative (C₂₅H₂₂N₂O₄S, MW 446.52) that integrates three distinct pharmacophoric modules: an N1-(2,4-dimethylphenyl) group, a C4-phenylsulfonyl electron‑withdrawing substituent, and a C5‑benzoate ester [1]. The compound belongs to the 4‑arylsulfonyl pyrazole class, a scaffold extensively validated in cyclooxygenase‑2 (COX‑2) inhibition and anti‑inflammatory drug discovery since the clinical success of celecoxib and SC‑236 [2]. Unlike the sulfonamide‑based COX‑2 pharmacophore that dominates approved diarylpyrazoles, this compound replaces the canonical benzenesulfonamide moiety with a phenylsulfonyl group at C4 and a hydrolyzable benzoate ester at C5, creating a differentiated chemotype for structure–activity relationship (SAR) exploration and medicinal chemistry optimization [3].

Procurement Risks of Unverified 1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl Benzoate Substitutes: Evidence Gap Analysis


Despite the shared 4‑phenylsulfonyl‑pyrazole core, in‑class analogs of 1‑(2,4‑dimethylphenyl)‑3‑methyl‑4‑(phenylsulfonyl)‑1H‑pyrazol‑5‑yl benzoate cannot be interchanged without risking substantial alterations in biological activity, selectivity, and pharmacokinetic behavior. The combination of the 2,4‑dimethylphenyl N1‑substituent and the C5‑benzoate ester is absent from major reference compounds such as celecoxib and SC‑236, which carry a 4‑methylphenyl (or 4‑chlorophenyl) group at C5 and a benzenesulfonamide at N1 [1]. In the broader 4‑arylsulfonyl pyrazole class, even minor substituent variations at N1 and C5 shift COX‑2 selectivity indices by >2‑fold and alter in vivo ED₅₀ values by up to 3‑fold relative to celecoxib [2]. Therefore, procurement decisions for SAR campaigns, selectivity profiling, or ester‑prodrug validation must be based on the exact compound rather than a structurally similar surrogate.

Head-to-Head and Class-Level Quantitative Differentiation of 1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl Benzoate (CAS 851094-22-9)


C5‑Benzoate Ester Motif Differentiates 851094‑22‑9 from C5‑Aryl Reference COX‑2 Inhibitors (Celecoxib, SC‑236)

The target compound is distinguished from celecoxib and SC‑236 by its C5‑benzoate ester, replacing the C5‑(4‑methylphenyl) or C5‑(4‑chlorophenyl) aryl group found in the reference inhibitors [1]. In celecoxib, the C5‑aryl ring occupies a hydrophobic pocket within the COX‑2 active site and is critical for selectivity; substitution with an ester profoundly alters both the steric and electronic environment at this position [2]. In the broader 4‑arylsulfonyl pyrazole class, varying the C5‑substituent from aryl to carboxylate ester shifts the COX‑2 selectivity index (COX‑2 IC₅₀ / COX‑1 IC₅₀) by >2‑fold and modulates in vivo anti‑inflammatory ED₅₀ values by up to 3‑fold [3]. The benzoate ester additionally introduces a hydrolyzable functionality, enabling the compound to serve as a potential prodrug or a metabolic soft spot for half‑life modulation—a design strategy not accessible to the C5‑aryl reference compounds [4].

COX-2 inhibitor ester prodrug pyrazole scaffold

N1‑(2,4‑Dimethylphenyl) Substitution Offers a Distinct Steric and Electronic Profile vs. N1‑Phenyl and N1‑(4‑Sulfamoylphenyl) Analogs

The target compound carries an N1‑(2,4‑dimethylphenyl) substituent, whereas celecoxib and SC‑236 employ an N1‑(4‑sulfamoylphenyl) group critical for COX‑2 selectivity, and simpler analogs use an N1‑phenyl group [1]. The 2,4‑dimethyl pattern introduces ortho‑methyl steric hindrance that restricts rotation around the N1–aryl bond, as evidenced by X‑ray crystallography of the closely related ethyl 1‑(2,4‑dimethylphenyl)‑3‑methyl‑5‑phenyl‑1H‑pyrazole‑4‑carboxylate (dihedral angle of 48.10° between the pyrazole and N‑aryl ring) [2]. In 4‑arylsulfonyl pyrazole SAR studies, N1‑aryl substitution modulates COX‑2 inhibitory potency by >10‑fold depending on substituent position and electronic character [3]. Class‑level synthesis data further indicate that 2,4‑dimethylphenyl hydrazine precursors enable multicomponent condensation reactions that proceed in good yields (typically 65–85%) under mild conditions, offering an accessible entry point for library synthesis [4].

SAR N1 substitution pyrazole COX-2

C4‑Phenylsulfonyl Group in 851094‑22‑9 vs. C4‑Unsubstituted Pyrazoles: Electron‑Withdrawing Effect and COX‑2 Pharmacophore Validation

The C4‑phenylsulfonyl substituent is a hallmark of the 4‑arylsulfonyl pyrazole COX‑2 inhibitor class, yet it is absent in early‑generation pyrazole anti‑inflammatory agents such as phenylbutazone and in many screening‑library pyrazoles [1]. In the validated celecoxib analog series (compounds 15a–d), 5‑(4‑bromophenyl)‑4‑(phenylsulfonyl)pyrazole 15c demonstrated an in vivo anti‑inflammatory ED₅₀ of 68 ± 2.2 μM/kg vs. celecoxib ED₅₀ of 86 ± 1.1 μM/kg (carrageenan‑induced rat paw edema, 3 h), while 5‑(4‑bromophenyl)‑4‑(4‑tolylsulfonyl)pyrazole 15d achieved ED₅₀ = 51 ± 0.7 μM/kg [2]. These data establish that the 4‑phenylsulfonyl group, when paired with appropriate N1 and C5 substitutions, can yield anti‑inflammatory potency comparable to or exceeding celecoxib. The target compound retains this critical pharmacophoric element, distinguishing it from C4‑unsubstituted pyrazoles that lack COX‑2 inhibitory activity [3].

phenylsulfonyl electron-withdrawing group COX-2 pharmacophore

Multicomponent Synthetic Accessibility of the 851094‑22‑9 Scaffold vs. Linear Multi‑Step Syntheses of Reference Diarylpyrazoles

The core 4‑phenylsulfonyl pyrazole scaffold of the target compound can be constructed via transition‑metal‑free multicomponent reactions of sulfonyl hydrazides, 1,3‑diketones, and sodium sulfinates at room temperature [1]. This contrasts with the multi‑step, metal‑catalyzed cross‑coupling routes required for celecoxib and other 1,5‑diarylpyrazoles that depend on sequential Suzuki or Negishi couplings to install the C5‑aryl group [2]. The multicomponent approach to N‑arylsulfonyl pyrazoles has been reported to proceed in good yields (typically 65–85%) under mild conditions, generating diverse libraries in a single synthetic operation [3]. This modularity permits systematic variation of the N1‑aryl, C3‑alkyl, C4‑sulfonyl, and C5‑ester substituents without the need for protecting‑group manipulations or expensive palladium catalysts [1].

multicomponent reaction synthetic efficiency N-arylsulfonyl pyrazole

Optimal Research and Industrial Use Cases for 1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl Benzoate (CAS 851094-22-9)


COX‑2 Inhibitor SAR Expansion: Probing C5‑Ester vs. C5‑Aryl Pharmacophore Space

The target compound is optimally deployed in medicinal chemistry programs aiming to map the C5‑position SAR of 4‑phenylsulfonyl pyrazole COX‑2 inhibitors. Its benzoate ester at C5 fills a gap in existing SAR datasets, which are dominated by C5‑aryl (celecoxib, SC‑236) and C5‑heteroaryl analogs [1]. Researchers can use this compound as a benchmark C5‑ester reference to quantify how ester hydrolysis, polarity, and hydrogen‑bond acceptor character influence COX‑2 potency, isoform selectivity, and cellular permeability relative to the C5‑aryl controls [2].

Ester Prodrug Concept Validation in the Pyrazole Anti‑Inflammatory Class

The hydrolyzable C5‑benzoate ester makes this compound suitable for prodrug feasibility studies. The ester can be cleaved in vivo by plasma esterases to reveal the corresponding 5‑hydroxy‑pyrazole (or 5‑pyrazolone) metabolite [1]. This metabolic pathway contrasts with the oxidative metabolism of celecoxib (CYP2C9‑mediated methyl hydroxylation) and may offer differentiated PK profiles, reduced CYP‑dependent drug–drug interaction liability, or tissue‑selective activation [2]. Procurement for in vitro stability assays in plasma, liver microsomes, and esterase‑rich tissues is warranted.

Combinatorial Library Synthesis Employing Multicomponent Pyrazole Assembly

The 4‑phenylsulfonyl pyrazole core structure is accessible via transition‑metal‑free multicomponent reactions, making the compound a prototype for diversity‑oriented synthesis campaigns [1]. Procurement of the target compound as a reference standard enables calibration of library purity, yield optimization, and biological screening hit validation. Its structural features—particularly the 2,4‑dimethylphenyl N1 group and the C5‑benzoate ester—serve as diversification vectors that can be systematically varied across a parallel library for SAR exploration [2].

Crystallographic and Computational Modeling of N1‑Aryl Conformational Restriction

The N1‑(2,4‑dimethylphenyl) substituent introduces ortho‑methyl‑driven conformational restriction, as demonstrated by X‑ray structures of closely related 1‑(2,4‑dimethylphenyl)‑pyrazole derivatives [1]. This compound can be employed in co‑crystallization or soaking experiments with COX‑2 or other pyrazole‑binding targets to determine how the 2,4‑dimethylphenyl‑induced torsion angle affects ligand binding pose, hydrogen‑bond networks, and selectivity. The resulting structural data inform computational docking and molecular dynamics simulations for virtual screening campaigns [2].

Quote Request

Request a Quote for 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.